1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene
Overview
Description
“1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene” is a chemical compound with the molecular formula C23H14F6S2 and a molecular weight of 468.48 . It appears as a white to light yellow powder or crystal .
Synthesis Analysis
The synthesis of this compound involves acylation of 1,2-bis(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-ene, which results in symmetric and asymmetric 1,2-dihetarylethenes . These are of interest as photosensitive components of photochromic recording media for optical read/write storage .Molecular Structure Analysis
The molecular structure of this compound consists of two 2-methylbenzo[b]thiophen-3-yl groups attached to a 3,3,4,4,5,5-hexafluoro-1-cyclopentene core .Chemical Reactions Analysis
This compound undergoes thermally irreversible photochromic reactions, where colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .Physical And Chemical Properties Analysis
This compound has a melting point range of 157.0 to 162.0 °C . It has a maximum absorption wavelength of 225 nm in methanol . It is slightly soluble in tetrahydrofuran .Scientific Research Applications
Photochromic Recording Media
- Field : Material Science
- Application : This compound is used in the acylation of 1,2-bis (2-methylbenzo [b]thiophen-3-yl)cyclopent-1-ene to produce symmetric and asymmetric 1,2-dihetarylethenes. These are of interest as photosensitive components of photochromic recording media for optical read/write storage .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Photochromic Diarylethene Polymers
- Field : Polymer Science
- Application : This compound is used in the synthesis of photochromic diarylethene polymers (DPs) where 1,2-bis (2-methylbenzo [b]thiophen-3-yl)hexafluorocyclopentene (BTF6) are covalently grafted onto the polymer .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Thermally Irreversible Photochromic Systems
- Field : Photochemistry
- Application : This compound undergoes thermally irreversible photochromic reactions in which colouration/decolouration cycles can be repeated more than 10^4 times without significant loss of performance .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
properties
IUPAC Name |
3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzothiophen-3-yl)cyclopenten-1-yl]-2-methyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F6S2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLMHUFAXSWHFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC5=CC=CC=C54)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464958 | |
Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
CAS RN |
137814-07-4 | |
Record name | 1,2-Bis[2-methylbenzo[b]thiophen-3-yl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70464958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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